molecular formula C17H25BrN2O4 B5158778 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid

1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid

Cat. No.: B5158778
M. Wt: 401.3 g/mol
InChI Key: VBQSLPCBWWQQSR-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields This compound features a piperazine ring substituted with a 2-bromophenylmethyl group and a butan-2-yl group, combined with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine typically involves multi-step organic reactions. One common method starts with the bromination of toluene to form 2-bromotoluene. This intermediate undergoes a nucleophilic substitution reaction with piperazine, yielding 1-[(2-Bromophenyl)methyl]piperazine. The final step involves alkylation with butan-2-yl bromide to produce the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Industry: It finds applications in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methyl]-4-butan-2-ylpiperazine: Similar structure with a chlorine atom instead of bromine.

    1-[(2-Fluorophenyl)methyl]-4-butan-2-ylpiperazine: Contains a fluorine atom in place of bromine.

    1-[(2-Methylphenyl)methyl]-4-butan-2-ylpiperazine: Features a methyl group instead of a halogen.

Uniqueness

The presence of the bromine atom in 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine imparts unique reactivity and interaction profiles compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and biological activity, making it distinct from its chlorine, fluorine, and methyl counterparts.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2.C2H2O4/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQSLPCBWWQQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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